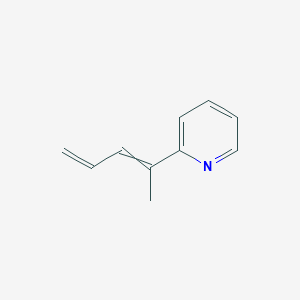
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is an organic compound with a unique structure characterized by multiple methyl groups and methylene bridges. This compound is part of the cyclohexadiene family, which is known for its conjugated diene system, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- can be achieved through several methods:
Dehydration of Cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol to form the desired compound.
Pyrolysis of Diacetate of Cyclohexane-1,2-diol: Heating the diacetate of cyclohexane-1,2-diol at high temperatures (around 540°C) can lead to the formation of the target compound.
Dehydrobromination with Quinoline: Treating 3-bromocyclohexene with quinoline can result in the formation of 1,3-Cyclohexadiene derivatives.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclohexadienones, while reduction can yield cyclohexanes.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in the formation of six-membered rings. This reactivity is due to the electron-rich nature of the diene system, which can interact with electron-deficient dienophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene, 1,5,5,6-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: Another similar compound with different methyl group positions.
1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-: This compound has a different arrangement of the double bonds and methyl groups
Uniqueness
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is unique due to its specific arrangement of methyl groups and methylene bridges, which influence its chemical reactivity and potential applications. The presence of multiple conjugated double bonds makes it particularly reactive in cycloaddition reactions, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
59339-90-1 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C12H16/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-2H2,3-6H3 |
InChI-Schlüssel |
RRPRLVGMVUDMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C)C(=C)C(=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


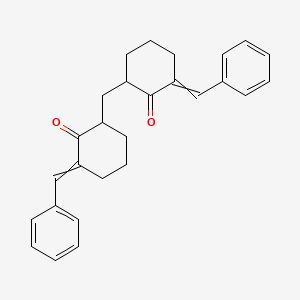
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

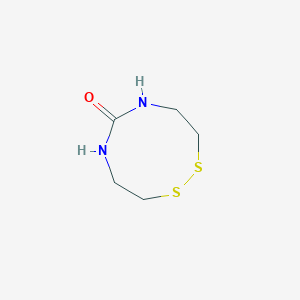
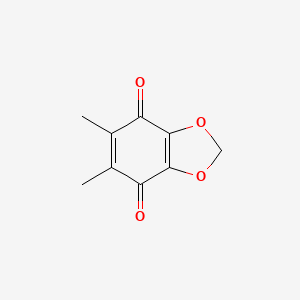
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
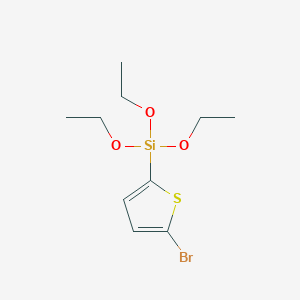
![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
